4-Anilinoquinazoline

Vue d'ensemble

Description

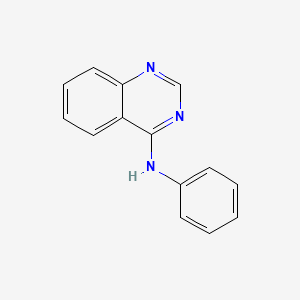

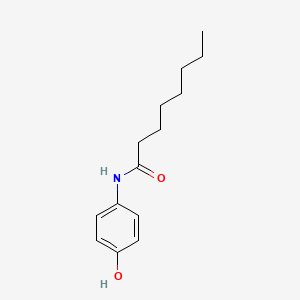

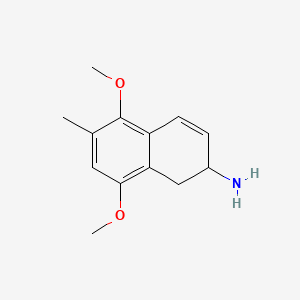

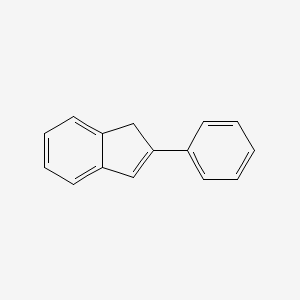

4-Anilinoquinazoline is a heterocyclic compound that has received much attention in the field of medicinal chemistry due to its various pharmacological properties . It is present in many approved drugs and biologically active compounds . The molecular formula of 4-Anilinoquinazoline is C14H11N3 .

Synthesis Analysis

4-Anilinoquinazoline derivatives are synthesized using various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods . These methods have been used to prepare 4-aminoquinazoline derivatives, which are often applied as key intermediates in the preparation of bioactive compounds .Molecular Structure Analysis

The molecular structure of 4-Anilinoquinazoline is characterized by a double-ring structure . It has an average mass of 221.257 Da and a monoisotopic mass of 221.095291 Da .Chemical Reactions Analysis

4-Anilinoquinazoline derivatives have been found to be effective against EGFR-TK activity . They are often used as key intermediates in the preparation of bioactive compounds .Physical And Chemical Properties Analysis

4-Anilinoquinazoline has a molecular formula of C14H11N3, an average mass of 221.257 Da, and a monoisotopic mass of 221.095291 Da .Applications De Recherche Scientifique

1. Antitumor Activity and EGFR Inhibition

4-Anilinoquinazoline derivatives have shown significant anti-cancer activities, primarily as tyrosine kinase inhibitors (TKI), particularly targeting the epidermal growth factor receptor (EGFR). EGFRs are often overexpressed or mutated in various carcinomas and play a crucial role in tumor progression. Research has focused on synthesizing and assessing 4-anilinoquinazoline derivatives for their anti-tumor bioactivity as EGFR inhibitors. These compounds are effective in inhibiting cancer cell growth and proliferation in various cancer types (Fangchao Liu et al., 2016).

2. Design and Synthesis for Enhanced Efficacy

Efforts have been made to optimize the molecular structure of 4-anilinoquinazoline derivatives to increase their efficacy as anticancer agents. This includes modifications at various positions on the quinazoline nucleus and the aniline moiety to enhance inhibitory activity against specific cancer cell lines. Such structural optimizations aim to develop more potent EGFR/HER2 dual kinase inhibitors (Dongdong Li et al., 2013).

3. Antimicrobial Evaluation

Besides their anticancer properties, 4-anilinoquinazoline derivatives have been studied for their antimicrobial activities. This includes efficacy against Gram-positive and Gram-negative bacteria, with certain compounds showing significant antibacterial activities. Molecular docking simulations have been used to explore their potential DNA gyrase inhibitory activity, contributing to their antimicrobial effects (Rezvan Rezaee Nasab et al., 2017).

4. Interaction with ATP-Binding Cassette Transporters

4-Anilinoquinazoline derivatives have been observed to modulate the function of multiple ATP-binding cassette (ABC) transporters. This interaction has implications for drug efflux, bioavailability, and resistance mechanisms in cancer therapy. For example, gefitinib, a derivative of 4-anilinoquinazoline, has been shown to inhibit several transporters, influencing the pharmacokinetics and dynamics of coadministered drugs (M. Leggas et al., 2006).

Mécanisme D'action

4-Anilinoquinazoline derivatives have established themselves as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation . They work by competitively binding at the ATP site, inhibiting the EGFR’s tyrosine kinase (TK) activity and its signal transduction pathway in cancer cells .

Orientations Futures

The pharmacological activities of 4-Anilinoquinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This strategy of designing such hybrid molecules is widely known as molecular hybridization .

Propriétés

IUPAC Name |

N-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSNDBYBIZSILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314737 | |

| Record name | 4-Anilinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anilinoquinazoline | |

CAS RN |

34923-95-0 | |

| Record name | NSC288013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)

![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)